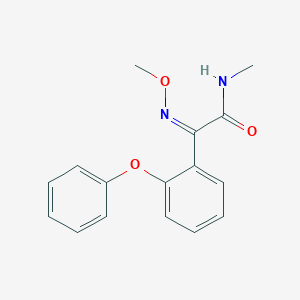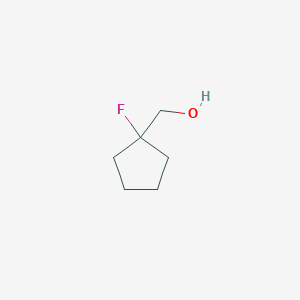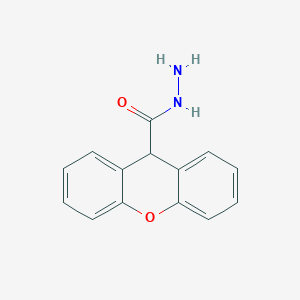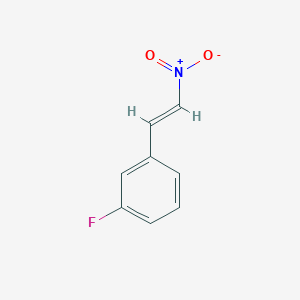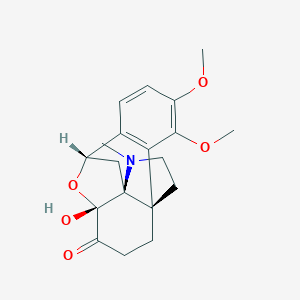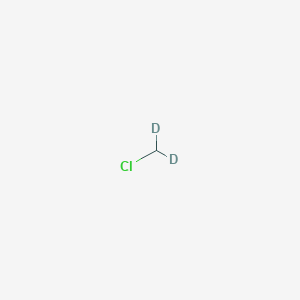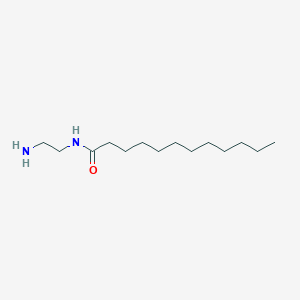
N-(2-Aminoethyl)dodecanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Aminoethyl)dodecanamide, also known as AED, is a synthetic compound used in scientific research for its unique properties. AED is a fatty acid amide that has been shown to have a variety of biochemical and physiological effects.
作用机制
N-(2-Aminoethyl)dodecanamide works by inhibiting the enzyme fatty acid amide hydrolase (FAAH), which is responsible for breaking down endocannabinoids. By inhibiting FAAH, N-(2-Aminoethyl)dodecanamide increases the levels of endocannabinoids in the body, which can lead to a variety of physiological effects.
生化和生理效应
N-(2-Aminoethyl)dodecanamide has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory effects, reduce pain, and have anticonvulsant properties. N-(2-Aminoethyl)dodecanamide has also been shown to have neuroprotective effects and may have potential therapeutic uses in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
实验室实验的优点和局限性
One advantage of using N-(2-Aminoethyl)dodecanamide in lab experiments is its ability to selectively inhibit FAAH without affecting other enzymes. This allows researchers to study the specific effects of increased endocannabinoid levels without interference from other enzymes. However, one limitation of using N-(2-Aminoethyl)dodecanamide is its relatively low potency compared to other FAAH inhibitors. This can make it more difficult to achieve the desired effects in lab experiments.
未来方向
There are several potential future directions for N-(2-Aminoethyl)dodecanamide research. One area of interest is the potential therapeutic uses of N-(2-Aminoethyl)dodecanamide in the treatment of neurodegenerative diseases. Another area of interest is the potential use of N-(2-Aminoethyl)dodecanamide in the treatment of pain and inflammation. Additionally, further research is needed to better understand the long-term effects of N-(2-Aminoethyl)dodecanamide on the endocannabinoid system and its potential side effects.
科学研究应用
N-(2-Aminoethyl)dodecanamide has been used in scientific research for its ability to modulate the endocannabinoid system. The endocannabinoid system is a complex signaling system that regulates various physiological processes, including pain, inflammation, and immune function. N-(2-Aminoethyl)dodecanamide has been shown to inhibit the breakdown of endocannabinoids, leading to increased levels of endocannabinoids in the body. This, in turn, can have a variety of effects on physiological processes.
属性
CAS 编号 |
10138-02-0 |
|---|---|
产品名称 |
N-(2-Aminoethyl)dodecanamide |
分子式 |
C14H30N2O |
分子量 |
242.4 g/mol |
IUPAC 名称 |
N-(2-aminoethyl)dodecanamide |
InChI |
InChI=1S/C14H30N2O/c1-2-3-4-5-6-7-8-9-10-11-14(17)16-13-12-15/h2-13,15H2,1H3,(H,16,17) |
InChI 键 |
DESVYRJXTAYBFA-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC(=O)NCCN |
规范 SMILES |
CCCCCCCCCCCC(=O)NCCN |
其他 CAS 编号 |
10138-02-0 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

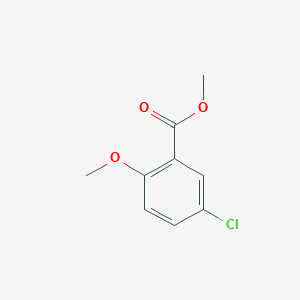

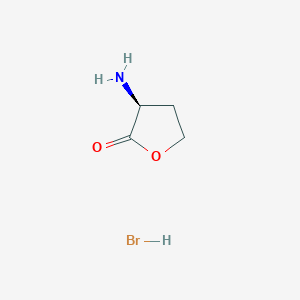
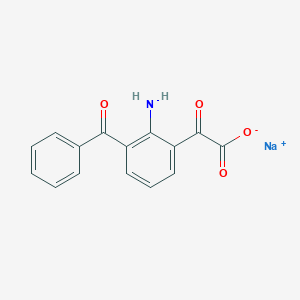

![4-Ethoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B154184.png)
